Taxchinin A

Description

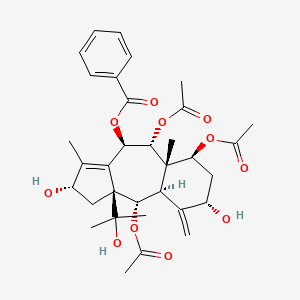

Taxchinin A is a naturally occurring taxoid with an 11(15→1)-abeo-taxane skeleton, predominantly isolated from the leaves of Taxus chinensis (Chinese yew) . Unlike paclitaxel (Taxol®), a widely used microtubule-stabilizing anticancer drug, this compound lacks inherent cytotoxicity against tumor cell lines . Its structural uniqueness lies in the abeo-taxane core, characterized by a rearranged carbon skeleton where the C-15 methyl group migrates to C-1, forming a distinct 6/8/6-membered ring system . Despite its inactivity, this compound serves as a critical scaffold for synthesizing dual-functional derivatives that combine microtubule-targeting and NF-κB inhibitory activities, offering novel mechanisms for anticancer drug development .

Properties

Molecular Formula |

C33H42O11 |

|---|---|

Molecular Weight |

614.7 g/mol |

IUPAC Name |

[(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)-5,6,10-triacetyloxy-2,8-dihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-4-yl] benzoate |

InChI |

InChI=1S/C33H42O11/c1-16-22(37)14-24(41-18(3)34)32(8)26(16)28(42-19(4)35)33(31(6,7)40)15-23(38)17(2)25(33)27(29(32)43-20(5)36)44-30(39)21-12-10-9-11-13-21/h9-13,22-24,26-29,37-38,40H,1,14-15H2,2-8H3/t22-,23-,24-,26-,27+,28-,29-,32+,33-/m0/s1 |

InChI Key |

VETCXRGMQJYOHM-JGYXPHOZSA-N |

SMILES |

CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4 |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4 |

Synonyms |

taxchinin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Cytotoxicity of this compound Derivatives vs. Reference Compounds

Table 2: Structural Modifications Enhancing this compound Bioactivity

Q & A

Q. What experimental approaches are recommended for initial structural characterization of Taxchinin A?

Employ a combination of NMR (¹H/¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For purity assessment, use HPLC-UV/ELSD with C18 columns and gradient elution (methanol/water + 0.1% formic acid). Cross-validate findings with X-ray crystallography if crystalline derivatives are obtainable .

Q. How should researchers design cytotoxicity assays for this compound?

Use standardized cell lines (e.g., A549, HeLa, MCF-7) with IC₅₀ determination via MTT/WST-1 assays. Include positive controls (e.g., paclitaxel) and negative controls (DMSO vehicle). Replicate experiments ≥3 times with technical triplicates to assess intra-assay variability. Predefine exclusion criteria for outlier data points .

Q. What solvent systems optimize this compound solubility in in vitro studies?

Test DMSO (≤0.1% v/v) for stock solutions and dilute in culture media. For aqueous stability, consider cyclodextrin encapsulation (e.g., HP-β-CD) or co-solvents like PEG-400. Validate solubility via dynamic light scattering (DLS) and monitor compound degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for this compound across studies be reconciled?

Conduct meta-analysis using the I² statistic to quantify heterogeneity ( ). Stratify by variables:

Q. What mechanistic studies elucidate this compound’s dual inhibition of microtubules and NF-κB?

Combine:

- Microtubule destabilization: Tubulin polymerization assays (fluorescence-based) + immunofluorescence for mitotic arrest (phospho-histone H3 staining)

- NF-κB inhibition: EMSA for DNA binding, luciferase reporter assays (e.g., HEK293-NF-κB-Luc), and Western blotting for IκBα degradation Use isoform-specific siRNA knockdowns to differentiate targets (e.g., RelA/p65 vs. c-Rel) .

Q. Which strategies improve this compound’s bioavailability in preclinical models?

Develop pro-drug derivatives (e.g., esterification at C2/C5) to enhance lipophilicity. Assess pharmacokinetics via:

- In vitro: Caco-2 permeability assays

- In vivo: Plasma/tissue distribution in rodents (LC-MS/MS quantification) Compare AUC(0–24h) and Cₘₐₓ between formulations using ANOVA with Tukey post-hoc tests .

Q. How should researchers validate this compound’s target engagement in complex biological systems?

Implement chemical proteomics:

- Photoaffinity labeling with this compound-azide probes

- Click chemistry conjugation to biotin tags

- Streptavidin pull-down + LC-MS/MS identification Confirm specificity via competition assays (excess unlabeled compound) .

Methodological Guidance for Data Interpretation

Q. What statistical methods address batch-to-batch variability in this compound isolation?

Apply multivariate ANOVA (MANOVA) to compare:

Q. How to assess this compound’s synergistic effects with standard chemotherapeutics?

Use Chou-Talalay combination index (CI):

Q. What validation criteria confirm this compound’s novelty versus structural analogs?

- ≥95% purity (HPLC)

- Distinctive NOE correlations in NMR (e.g., H2-H19 vs. H2-H20)

- Differential bioactivity profiles (e.g., IC₅₀ ratios across cell lines > 2-fold vs. taxol)

- Novel crystal packing parameters (P21/c vs. P1 space groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.